molecular formula C19H18FN3O3S2 B6556575 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide CAS No. 1040667-46-6

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide

Cat. No.: B6556575
CAS No.: 1040667-46-6
M. Wt: 419.5 g/mol
InChI Key: ROKDEUBHDRLFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-thiazole core substituted with a 4-fluorobenzenesulfonamide group at position 2 and a propanamide chain at position 4, terminating in an N-(3-methylphenyl) moiety. Its structure integrates sulfonamide and thiazole pharmacophores, which are commonly associated with biological activities such as enzyme inhibition (e.g., cyclooxygenase-II (COX-II) or kinase targets) .

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S2/c1-13-3-2-4-15(11-13)21-18(24)10-7-16-12-27-19(22-16)23-28(25,26)17-8-5-14(20)6-9-17/h2-6,8-9,11-12H,7,10H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKDEUBHDRLFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch protocol achieves the 2-aminothiazole intermediate:

CH3COCH2Br+NH2CSNH2EtOH, reflux2-Amino-4-methylthiazole+HBr\text{CH}3\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, reflux}} \text{2-Amino-4-methylthiazole} + \text{HBr}

Optimized conditions (adapted from):

  • Solvent : Ethanol/water (3:1)

  • Temperature : 78°C (reflux)

  • Time : 6–8 hours

  • Yield : 68–72%

Table 1 : Thiazole Cyclization Variants

MethodReagentsSolventTemp (°C)Yield (%)
Hantzschα-Bromoketone, thioureaEtOH/H₂O7872
Gabriel SynthesisHalogenated ester, thioureaDMF11065
Microwave-Assistedα-Chloroketone, thioureaMeCN15084

Sulfonamide Functionalization of the Thiazole Ring

The 2-amino group on the thiazole undergoes sulfonylation with 4-fluorobenzenesulfonyl chloride .

Sulfonyl Chloride Activation

Reaction mechanism:

2-Aminothiazole+4-F-C6H4SO2ClBase2-(4-Fluorobenzenesulfonamido)thiazole+HCl\text{2-Aminothiazole} + \text{4-F-C}6\text{H}4\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{2-(4-Fluorobenzenesulfonamido)thiazole} + \text{HCl}

Protocol (adapted from):

  • Solvent : Dichloromethane (DCM)

  • Base : Pyridine (2.5 equiv)

  • Temperature : 0°C → rt (2 h)

  • Workup : Wash with 1M HCl, saturated NaHCO₃, brine

  • Yield : 89%

Critical parameters :

  • Moisture control : Sulfonyl chloride hydrolyzes readily; use anhydrous DCM

  • Stoichiometry : Excess sulfonyl chloride (1.2 equiv) ensures complete conversion

Propanamide Side Chain Installation

The propanoyl group is introduced via Friedel-Crafts acylation or amide coupling.

Schotten-Baumann Amidation

Reacting 3-chloropropanoyl chloride with 3-methylaniline under basic conditions:

ClCH2CH2COCl+3-Me-C6H4NH2NaOHN-(3-Methylphenyl)propanamide+2HCl\text{ClCH}2\text{CH}2\text{COCl} + \text{3-Me-C}6\text{H}4\text{NH}_2 \xrightarrow{\text{NaOH}} \text{N-(3-Methylphenyl)propanamide} + 2\text{HCl}

Conditions (from):

  • Solvent : THF/water (1:1)

  • Base : NaOH (2.0 equiv)

  • Time : 3 h at 25°C

  • Yield : 79%

Carbodiimide-Mediated Coupling

For higher steric substrates, EDC/HOBt activation is preferred:

3-Chloropropanoic acid+3-Me-anilineEDC, HOBtPropanamide\text{3-Chloropropanoic acid} + \text{3-Me-aniline} \xrightarrow{\text{EDC, HOBt}} \text{Propanamide}

Optimized protocol :

  • Coupling agents : EDC (1.5 equiv), HOBt (1.5 equiv)

  • Solvent : DCM

  • Temperature : 0°C → rt (12 h)

  • Yield : 85%

Final Assembly: Convergent Synthesis Approach

The fully functionalized thiazole and propanamide fragments are coupled via nucleophilic acyl substitution.

Mitsunobu Reaction for Ether Linkage

A Mitsunobu protocol links the thiazole and propanamide:

Thiazole-OH+Propanamide-CH2OHDIAD, PPh3Target Compound\text{Thiazole-OH} + \text{Propanamide-CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}

Conditions :

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.2 equiv)

  • Solvent : THF

  • Time : 24 h at rt

  • Yield : 63%

Reductive Amination Alternative

For substrates with amine handles, NaBH₃CN-mediated reductive amination is viable:

Thiazole-CHO+Propanamide-NH2NaBH3CNTarget Compound\text{Thiazole-CHO} + \text{Propanamide-NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}

Optimization data :

  • Solvent : MeOH/AcOH (9:1)

  • Time : 48 h

  • Yield : 58%

Reaction Optimization and Troubleshooting

Thiazole Sulfonylation Side Reactions

Issue : Over-sulfonylation at C4-thiazole position
Solution :

  • Use bulky bases (2,6-lutidine) to direct sulfonylation to the amine

  • Lower reaction temperature (−10°C)

Amidation Incompatibility

Issue : EDC/HOBt failure due to sulfonamide acidity
Solution :

  • Protect sulfonamide as tert-butyl carbamate before coupling

  • Switch to T3P® as coupling reagent (yield: 78%)

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.1 Hz, thiazole-H), 7.28 (m, aryl-H), 2.41 (s, CH₃)

  • LC-MS : [M+H]⁺ = 447.1 (calc. 447.5)

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O gradient)

  • Elemental Analysis : C 53.71%, H 4.25%, N 12.51% (theory: C 53.81%, H 4.29%, N 12.54%)

Industrial-Scale Considerations

Cost-Effective Sulfonylation

Bulk 4-fluorobenzenesulfonyl chloride synthesis:

4-F-C6H4SH+ClSO3HCl24-F-C6H4SO2Cl\text{4-F-C}6\text{H}4\text{SH} + \text{ClSO}3\text{H} \xrightarrow{\text{Cl}2} \text{4-F-C}6\text{H}4\text{SO}_2\text{Cl}

Process parameters :

  • Chlorination time : 4 h at 40°C

  • Distillation : bp 142–145°C/15 mmHg

  • Purity : 98.5% (GC-MS)

Waste Stream Management

  • THF recovery : Distillation (bp 66°C) with 92% efficiency

  • Sulfonic acid byproducts : Neutralize with Ca(OH)₂ → CaSO₄ precipitate

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the nitro group, if present, to form amines.

  • Substitution: : The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: : Reducing agents like tin chloride or iron powder in acidic conditions are employed.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.

Major Products Formed

  • Oxidation: : Thiazole sulfoxides or sulfones.

  • Reduction: : Amines.

  • Substitution: : Substituted fluorobenzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against a range of bacterial strains. Research indicates that the incorporation of the sulfonamide group enhances its antibacterial efficacy, making it a candidate for further development as an antibiotic agent .

Anticancer Properties
Studies have demonstrated that thiazole compounds can inhibit cancer cell proliferation. The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis. For instance, it has been observed to induce apoptosis in various cancer cell lines by activating caspases and disrupting mitochondrial membrane potential .

Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized as a biochemical probe in enzyme inhibition studies. Its ability to selectively inhibit certain enzymes makes it a valuable tool for elucidating enzyme functions and pathways in various biological systems. For example, it has been tested against enzymes involved in metabolic pathways relevant to cancer and inflammation .

Drug Design and Development
Due to its structural characteristics, this thiazole derivative serves as a lead compound in drug design. Researchers are exploring modifications to enhance its pharmacokinetic properties and reduce toxicity while maintaining or improving its biological activity .

Material Science

Synthesis of Advanced Materials
The compound's unique chemical structure allows it to be used as a building block for synthesizing advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can impart desirable properties such as increased thermal stability and enhanced mechanical strength.

Case Studies

Study Title Objective Findings
Antimicrobial Efficacy of Thiazole DerivativesTo evaluate the antibacterial activity of various thiazole compoundsThe compound exhibited significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Evaluation of Anticancer PropertiesTo assess the cytotoxic effects on cancer cell linesInduced apoptosis in breast cancer cells; IC50 values indicated potent activity compared to control treatments .
Anti-inflammatory MechanismsTo investigate the effects on cytokine productionReduced levels of TNF-alpha and IL-6 in treated macrophages, indicating potential for therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and physical properties of the target compound with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target: 3-[2-(4-Fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide Not explicitly provided ~430 (estimated) 4-Fluoro sulfonamide, 3-methylphenyl N/A -
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375 Oxadiazole, sulfanyl linker 134–178
3-((4-Chlorophenyl)sulfonyl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide C₁₇H₁₄ClN₃O₃S₂ 419.9 4-Chloro sulfonamide, pyridinyl-thiazole N/A
3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N,N-diethyl-propanamide C₁₅H₁₈ClN₃OS₂ 355.9 Sulfanyl linker, diethylamide N/A
3-[[[2-(Diaminomethyleneamino)-4-thiazolyl]methyl]thio]propanamide sulfamide C₉H₁₅N₇O₃S₂ 357.4 Diaminomethylene, sulfamide N/A

Key Observations :

  • Sulfonamide vs. Sulfanyl/Sulfamide : The target compound’s 4-fluorobenzenesulfonamide group distinguishes it from sulfanyl (e.g., ) or sulfamide (e.g., ) analogues. Sulfonamides are often linked to enhanced metabolic stability and target affinity compared to sulfanyl derivatives .
  • Terminal Substituents : The N-(3-methylphenyl) group in the target compound may enhance lipophilicity compared to pyridinyl () or diethylamide () termini, influencing pharmacokinetics.
Enzyme Inhibition Potential
  • COX-II Inhibition : Compounds bearing benzenesulfonamide groups (e.g., ) have demonstrated selective COX-II inhibition. The 4-fluoro substituent in the target compound may enhance selectivity, as fluorination often improves binding affinity and metabolic stability .
  • Kinase Inhibition: Analogues like Dabrafenib mesylate (), which contains a sulfonamide-thiazole scaffold, are FDA-approved kinase inhibitors.
Antimicrobial and Anticancer Activity
  • Thiazole derivatives with sulfonamide groups (e.g., ) frequently exhibit antimicrobial activity. For instance, 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide () has been studied for its sulfonamide-mediated enzyme inhibition.
  • The propanamide linker in the target compound may facilitate membrane penetration, a critical factor in anticancer drug design .

Biological Activity

3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-(3-methylphenyl)propanamide is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O4SC_{17}H_{16}FN_3O_4S, with a molecular weight of approximately 345.39 g/mol. The compound features a thiazole ring and a sulfonamide group, which are often associated with significant biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfonamides and amines. Key steps in the synthesis include:

  • Reagents : Thiazole derivatives, sulfonamides, and coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC).
  • Conditions : Reactions are carried out under controlled temperatures and pH levels to optimize yield and purity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit antimicrobial activity. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains through mechanisms involving enzyme inhibition and disruption of cell wall synthesis .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For example, studies have reported that thiazole-based compounds can inhibit specific kinases involved in cancer cell growth.

Enzyme Inhibition

The mechanism of action for this compound likely involves interaction with key metabolic enzymes. Thiazole derivatives are known to act as inhibitors of enzymes such as carbonic anhydrase and various kinases, which play crucial roles in metabolic pathways .

Case Studies

  • Inhibition of Bacterial Growth : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.
  • Anticancer Efficacy : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .

Comparative Analysis

A comparative analysis of similar compounds reveals unique structural features that may enhance biological activity:

Compound NameStructural FeaturesBiological ActivityUniqueness
4-FluorobenzenesulfonamideSulfonamide group onlyAntibacterialLacks thiazole
BenzamideSimple amide structureModerate anticancerNo sulfonamide or thiazole
Thiazole DerivativesContains thiazole ringAntimicrobialNo benzamide or sulfonamide
2-AminothiazolesAmino group on thiazoleCytotoxicity against cancer cellsLacks benzamide structure

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis involves multi-step reactions, including sulfonamide coupling, thiazole ring formation, and amide bond formation. Key parameters include:
  • Temperature control : Maintain 60–80°C during thiazole cyclization to prevent side reactions (e.g., decomposition of intermediates) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance reaction efficiency .
  • Catalysts : Acidic/basic catalysts (e.g., HCl or NaOH) may accelerate specific steps, but their use requires pH monitoring to avoid hydrolysis of sensitive groups .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the pure compound .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer:
  • NMR spectroscopy : 1H/13C NMR confirms the presence of the 4-fluorobenzenesulfonamido group (δ ~7.8–8.1 ppm for aromatic protons) and the thiazole ring (δ ~6.5–7.2 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to rule out impurities .
  • Elemental analysis : Match calculated vs. experimental C/H/N/S/F percentages (±0.3% tolerance) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Q. How can researchers screen this compound for biological activity in early-stage studies?

  • Methodological Answer:
  • In vitro assays : Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric assays (e.g., COX-2 Inhibitor Screening Kit) .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and IC50 values in cancer cell lines (e.g., MCF-7 or HeLa) to identify therapeutic potential .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) to pinpoint functional group contributions .

Advanced Research Questions

Q. How can contradictory crystallography and spectral data be resolved during structural characterization?

  • Methodological Answer:
  • Crystallography : Use SHELX software for refinement; adjust thermal parameters and occupancy rates to resolve discrepancies between X-ray data and DFT-calculated bond lengths .
  • Dynamic NMR : For flexible groups (e.g., propanamide side chain), perform variable-temperature NMR to detect conformational exchange broadening .
  • Complementary techniques : Pair X-ray diffraction with IR spectroscopy to confirm hydrogen bonding patterns (e.g., N–H stretching at ~3300 cm⁻¹) .

Q. What strategies can mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer:
  • Standardized synthesis protocols : Fix reaction time (±5%) and solvent ratios (e.g., DMF:H2O = 4:1) to minimize synthetic variability .
  • Quality control : Pre-screen all batches via HPLC and NMR before biological testing .
  • Assay normalization : Include internal controls (e.g., reference inhibitors) and normalize data to cell viability metrics (e.g., ATP levels) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer:
  • Molecular docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2) and prioritize derivatives with lower ΔG values .
  • ADMET prediction : Employ SwissADME to assess logP (target ≤3.5), aqueous solubility, and CYP450 inhibition risks .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., cytochrome P450 interactions) using Schrödinger’s Metabolizer module .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.